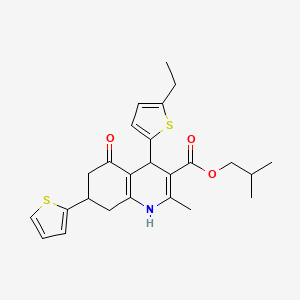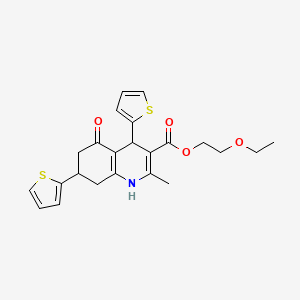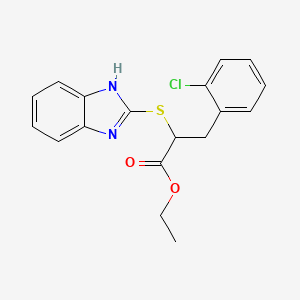![molecular formula C21H28N2O2 B3956932 N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide](/img/structure/B3956932.png)
N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide
Overview
Description
N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used to treat Alzheimer's disease and other neurodegenerative disorders. Memantine has been found to be effective in treating cognitive decline, memory loss, and behavioral problems associated with Alzheimer's disease. In
Mechanism of Action
N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide works by blocking the NMDA receptor, which is responsible for the excitatory neurotransmission in the brain. By blocking the NMDA receptor, N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide reduces the excessive glutamate activity in the brain, which is associated with neurodegenerative disorders. N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide also enhances the release of acetylcholine, a neurotransmitter that is important for cognitive function and memory.
Biochemical and Physiological Effects
N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function, memory, and behavior in patients with Alzheimer's disease. N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide has also been found to reduce inflammation and oxidative stress in the brain, which are associated with neurodegenerative disorders. Additionally, N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide has been shown to enhance the release of acetylcholine, which is important for cognitive function and memory.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide in lab experiments include its ability to selectively block the NMDA receptor, its effectiveness in treating neurodegenerative disorders, and its ability to improve cognitive function and memory. The limitations of using N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide in lab experiments include its potential toxicity at high doses and its potential to interact with other drugs.
Future Directions
There are several future directions for research on N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide. One direction is to investigate the potential use of N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide in treating other neurodegenerative disorders, such as amyotrophic lateral sclerosis (ALS) and traumatic brain injury (TBI). Another direction is to explore the potential use of N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide in combination with other drugs to enhance its effectiveness in treating neurodegenerative disorders. Additionally, future research could focus on the development of new NMDA receptor antagonists that are more selective and have fewer side effects than N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide.
Scientific Research Applications
N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide is used in scientific research to study the NMDA receptor and its role in neurodegenerative disorders. It has been found to be effective in treating Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis. N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide has also been used to study the effects of NMDA receptor antagonists on cognitive function and memory.
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c24-20(21-12-15-9-16(13-21)11-17(10-15)14-21)22-18-1-3-19(4-2-18)23-5-7-25-8-6-23/h1-4,15-17H,5-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXKWIVDYHTYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]acetamide](/img/structure/B3956852.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3956876.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3956879.png)
![N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B3956883.png)

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B3956907.png)

![(1-benzothien-5-ylmethyl)[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B3956911.png)
![6-[2-(benzyloxy)phenyl]-5-nitro-2-piperidinone](/img/structure/B3956913.png)

![3-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-(diethylamino)-2H-chromen-2-one](/img/structure/B3956922.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B3956934.png)
